N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds significant promise in various scientific research fields.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase .
Mode of Action
The mode of action of sulfonamides involves the inhibition of dihydropteroate synthetase, an enzyme crucial for the production of folate . The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), a substrate of the enzyme, allows sulfonamides to act as competitive inhibitors .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for bacterial DNA synthesis and cell division, so their absence inhibits bacterial growth and replication .
Result of Action
The inhibition of dihydropteroate synthetase by sulfonamides leads to a decrease in the levels of dihydrofolate and tetrahydrofolate . This, in turn, inhibits bacterial DNA synthesis and cell division, effectively preventing bacterial growth and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps, including sulfonation and acylation, are carried out to introduce the sulfonamide and acyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the indole core .
Scientific Research Applications
N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
N,N-dimethyltryptamine: A hallucinogenic compound with an indole core and different substituents.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core and different functional groups.
Uniqueness
N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, differentiates it from other indole derivatives and enhances its potential for various applications .
Properties
IUPAC Name |
N,N-dimethyl-1-(3-methylbutanoyl)-2-oxobenzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11(2)10-16(21)20-14-8-9-15(25(23,24)19(3)4)12-6-5-7-13(17(12)14)18(20)22/h5-9,11H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMVIQDGYCCOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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